Cas no 1823783-69-2 (1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole)
1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole
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- MDL: MFCD28962863
- Inchi: 1S/C6H6F3IN2/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2H2,1H3
- InChI Key: YFFUPMSUBMIWTR-UHFFFAOYSA-N
- SMILES: N1(CC)C(I)=CC(C(F)(F)F)=N1
1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1074481-1g |
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 95% | 1g |
$727.0 | 2024-04-22 | |
| abcr | AB502886-100 mg |
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 100MG |
€354.00 | 2022-03-01 | ||
| abcr | AB502886-250 mg |
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 250MG |
€475.60 | 2022-03-01 | ||
| abcr | AB502886-500 mg |
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 500MG |
€620.10 | 2022-03-01 | ||
| abcr | AB502886-1 g |
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 1g |
€841.90 | 2022-03-01 | ||
| abcr | AB502886-2 g |
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 2g |
€1,108.00 | 2022-03-01 | ||
| A2B Chem LLC | AV78191-50mg |
1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 95% | 50mg |
$253.00 | 2024-04-20 | |
| A2B Chem LLC | AV78191-100mg |
1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 95% | 100mg |
$360.00 | 2024-04-20 | |
| A2B Chem LLC | AV78191-250mg |
1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 95% | 250mg |
$499.00 | 2024-04-20 | |
| A2B Chem LLC | AV78191-500mg |
1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole |
1823783-69-2 | 95% | 500mg |
$765.00 | 2024-04-20 |
1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole Suppliers
1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole
1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole: A Versatile Compound in Modern Pharmaceutical Chemistry
1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole (CAS no 1823783-69-2) is a multifunctional organic compound that has attracted significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This molecule belongs to the class of 1H-pyrazole derivatives, which are well-known for their diverse applications in drug discovery and medicinal chemistry. The trifluoromethyl group at the 3-position and the iodo substituent at the 5-position contribute to the compound's enhanced physicochemical properties, while the ethyl group at the 1-position further modulates its reactivity and solubility. These structural characteristics make it a promising scaffold for the development of novel therapeutics targeting various diseases.
Recent studies have highlighted the importance of 1H-pyrazole derivatives in modulating enzyme activity and cellular signaling pathways. The trifluoromethyl group, in particular, is known to enhance metabolic stability and improve drug-likeness parameters, which are critical for the design of orally bioavailable compounds. The iodo substituent at the 5-position may also play a role in directing the molecule's interaction with specific biological targets, such as ion channels or G-protein-coupled receptors (GPCRs). These features position 1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole as a potential lead compound for the development of small-molecule drugs.
The CAS no 1823783-69-2 designation underscores the compound's unique chemical identity, which is essential for its synthesis, characterization, and application in research settings. The synthesis of this molecule typically involves multistep organic reactions, including the formation of the 1H-pyrazole ring through coupling reactions or cyclization processes. The presence of fluorine atoms in the trifluoromethyl group further complicates its synthetic pathway, requiring precise control of reaction conditions to ensure high yield and purity. These synthetic challenges highlight the importance of advanced methodologies in the preparation of such complex molecules.
Current research on 1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole has focused on its potential as a pharmacophore for targeting specific biological processes. For instance, the trifluoromethyl group has been shown to enhance the potency of compounds against certain microbial pathogens, while the iodo substituent may influence the molecule's interaction with protein targets. Additionally, the ethyl group at the 1-position may contribute to the molecule's solubility profile, which is a critical factor in determining its pharmacokinetic properties. These properties make it a valuable candidate for further exploration in drug development.
Recent advances in computational chemistry have enabled researchers to predict the behavior of 1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole in biological systems. Molecular docking studies have suggested that this compound may interact with specific enzymes or receptors, such as kinases or ion channels, through its trifluoromethyl and iodo substituents. These interactions could potentially modulate cellular signaling pathways, making it a promising candidate for the treatment of diseases such as cancer or neurodegenerative disorders. However, further experimental validation is needed to confirm these hypotheses.
One of the key advantages of 1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole is its structural versatility, which allows for the modification of its functional groups to tailor its biological activity. For example, the trifluoromethyl group can be replaced with other halogenated substituents to optimize the compound's potency or selectivity. Similarly, the iodo substituent may be modified to enhance its interaction with specific protein targets. These modifications could lead to the development of more effective therapeutics with improved safety profiles.
In the context of drug discovery, 1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole represents a valuable starting point for the design of new compounds with diverse therapeutic applications. Its 1H-pyrazole core provides a flexible platform for the introduction of various functional groups, enabling researchers to explore a wide range of biological activities. The trifluoromethyl and iodo substituents further enhance its potential as a lead compound for the development of drugs targeting specific diseases.
Despite its promising properties, the synthesis and characterization of 1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole present several challenges. The presence of multiple functional groups requires careful optimization of reaction conditions to prevent unwanted side reactions. Additionally, the trifluoromethyl group may introduce synthetic difficulties due to its high reactivity, necessitating the use of specialized reagents or catalysts. These challenges underscore the importance of advanced synthetic strategies in the preparation of such complex molecules.
Overall, 1-Ethyl-5-iodo-3-trifluoromethyl-1H-pyrazole (CAS no 1823783-69-2) is a compound of significant interest in modern pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As the field of drug discovery continues to evolve, compounds like this one will play a crucial role in the design of novel therapeutics with improved efficacy and safety.
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